molecular formula C11H17LiO2 B14291748 Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]- CAS No. 112947-73-6

Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]-

Cat. No.: B14291748
CAS No.: 112947-73-6
M. Wt: 188.2 g/mol
InChI Key: LFXKLRWXQWSZMR-UHFFFAOYSA-N
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Description

Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]- is an organolithium compound that features a tetrahydropyranyl group attached to a hexynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]- typically involves the reaction of a tetrahydropyranyl-protected alkyne with a lithium reagent. One common method is the reaction of 6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexyne with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction. Substitution reactions often involve electrophiles like alkyl halides or acyl chlorides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkenes or alkanes. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]- involves its reactivity as an organolithium compound. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is harnessed in various synthetic applications to create complex molecular structures .

Comparison with Similar Compounds

Similar Compounds

    Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]-: Unique due to the presence of both a tetrahydropyranyl group and a hexynyl chain.

    Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-: Similar structure but with a shorter alkyne chain.

    Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-octynyl]-: Similar structure but with a longer alkyne chain.

Properties

CAS No.

112947-73-6

Molecular Formula

C11H17LiO2

Molecular Weight

188.2 g/mol

IUPAC Name

lithium;2-hex-5-ynoxyoxane

InChI

InChI=1S/C11H17O2.Li/c1-2-3-4-6-9-12-11-8-5-7-10-13-11;/h11H,3-10H2;/q-1;+1

InChI Key

LFXKLRWXQWSZMR-UHFFFAOYSA-N

Canonical SMILES

[Li+].[C-]#CCCCCOC1CCCCO1

Origin of Product

United States

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